molecular formula C9H10N2O4 B140486 N-(4-Methoxy-2-nitrophenyl)acetamide CAS No. 119-81-3

N-(4-Methoxy-2-nitrophenyl)acetamide

Cat. No. B140486
Key on ui cas rn: 119-81-3
M. Wt: 210.19 g/mol
InChI Key: QGEGALJODPBPGR-UHFFFAOYSA-N
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Patent
US05637591

Procedure details

To a 200 mL flask equipped with reflux condenser, thermometer, and stirring bar was added 3-nitro-4-acetylamino-1-methoxybenzene (22 g., 0.11 mole), 34.4 mL of 10% aqueous alcoholic sodium hydroxide. The stirring mixture produced the precipitation of red solid over 3 hours. The precipitate was filtered and washed with ice water and recrystallized from MeOH to give 3-nitro-4-amino-anisole (16.8 g., 95% yield, m.p. 123°-124° C.). Spectral characterizations of these materials were identical with literature information. Kim, et al., J. Korean Chem. Soc., 1987, 31: 464-470.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
34.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([O:14][CH3:15])[CH:7]=[CH:8][C:9]=1[NH:10]C(=O)C)([O-:3])=[O:2].[OH-].[Na+]>>[N+:1]([C:4]1[CH:5]=[C:6]([O:14][CH3:15])[CH:7]=[CH:8][C:9]=1[NH2:10])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1NC(C)=O)OC
Name
Quantity
34.4 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
thermometer, and stirring bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 200 mL flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
The stirring mixture produced
CUSTOM
Type
CUSTOM
Details
the precipitation of red solid over 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
recrystallized from MeOH

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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